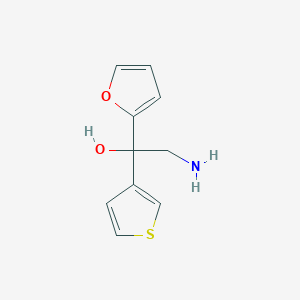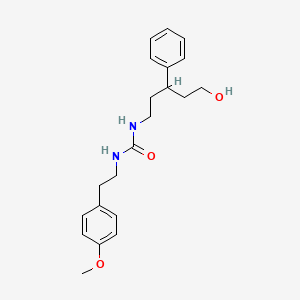
1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea, also known as HPPPEU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPPPEU belongs to the class of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Applications De Recherche Scientifique
Neuropeptide Y5 Receptor Antagonists
Research on trisubstituted phenyl urea derivatives, including compounds similar in structure to the requested chemical, has demonstrated their potential as neuropeptide Y5 receptor antagonists. These compounds were optimized for in vitro potency, leading to significant findings in the development of new therapeutic agents targeting conditions related to this receptor, such as obesity and anxiety (Fotsch et al., 2001).
Antimicrotubule Agents
Another study explored N-Phenyl-N′-(2-chloroethyl)ureas (CEUs) as antimicrotubule agents, interacting covalently with β-tubulin near the colchicine-binding site. This research provides insights into the molecular interactions and modifications induced by urea derivatives on tubulin, affecting microtubule stability and offering a basis for developing chemotherapeutic agents (Fortin et al., 2011).
Hydrogen Bonding and Structure
Investigations into the hydrogen bonding and structure of substituted ureas, including those with hydroxy and methoxy groups, highlight the importance of molecular interactions in defining the properties of these compounds. Such studies contribute to our understanding of the crystalline structures and material characteristics of urea derivatives, with implications for designing novel materials and drugs (Kołodziejski et al., 1993).
Free Radical Scavengers
Urea derivatives have also been studied for their potential as free radical scavengers. Compounds structurally related to the queried chemical were found to impact hydroxyl radical generation in vivo and reduce myocardial infarct size in animal models. This research underscores the therapeutic potential of urea derivatives in treating oxidative stress-related conditions (Hashimoto et al., 2001).
Cyclocondensation Reactions
The cyclocondensation reactions of urea with other organic compounds to form pyrimidinones demonstrate the versatility of urea derivatives in synthetic chemistry, leading to compounds with potential pharmaceutical applications (Bonacorso et al., 2003).
Propriétés
IUPAC Name |
1-(5-hydroxy-3-phenylpentyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-20-9-7-17(8-10-20)11-14-22-21(25)23-15-12-19(13-16-24)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLCHSJRTKRKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801138.png)
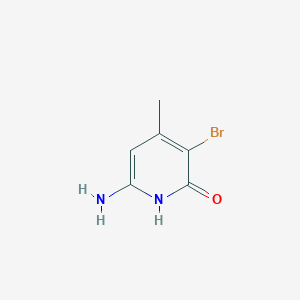
![3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2801144.png)
![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)
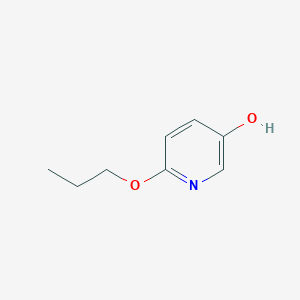
![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)
![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)
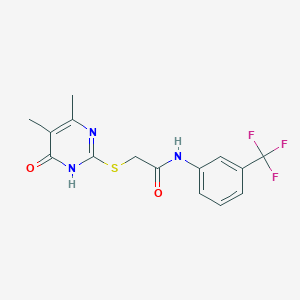
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)
